![molecular formula C9H17NO2 B2408709 2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester CAS No. 86000-16-0](/img/structure/B2408709.png)
2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester
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Overview
Description
The compound is a derivative of propanoic acid with a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . Protodeboronation of pinacol boronic esters has also been reported .
Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage .
Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters has been reported . This process involves a radical approach .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Scientific Research Applications
Drug Discovery
The pyrrolidine ring, which is a part of the “2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Treatment of Autoimmune Diseases
Pyrrolidine derivatives have been shown to be effective as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
Synthesis of Biologically Active Compounds
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been used in the synthesis of bioactive molecules with target selectivity .
Synthesis of Pyrrolidin-2-ones
A straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents has been developed . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .
Production of Nitrogen-containing Polycyclic Compounds
The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz[g]indolizidine derivatives .
Catalysis and Organic Reactions
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been reported to have a wide range of biological activities .
Mode of Action
The pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Boronic acids and their esters, which may be structurally similar, are known to be involved in various biochemical processes, including drug delivery and neutron capture therapy .
Pharmacokinetics
It’s important to note that the stability of similar compounds, such as boronic acids and their esters, can be influenced by factors like ph, which can accelerate the rate of reaction at physiological ph .
Action Environment
The action of 2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester can be influenced by environmental factors. For instance, the hydrolysis of similar compounds, such as boronic acids and their esters, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be influenced by the pH of its environment.
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-methyl-2-pyrrolidin-2-ylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,8(11)12-3)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRCSFBRIBGWOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester | |
CAS RN |
86000-16-0 |
Source
|
Record name | methyl 2-methyl-2-(pyrrolidin-2-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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